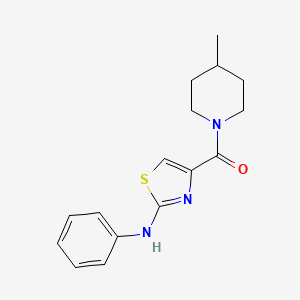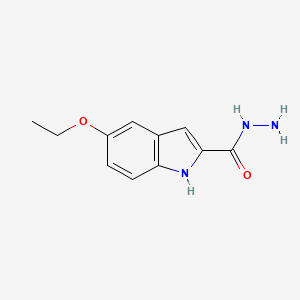
(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid” is a type of organoboron compound . Its molecular formula is C8H13BN2O2, with an average mass of 180.012 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a boronic acid group and a dimethylamino group attached . The exact positions of these groups on the pyridine ring can be inferred from the name of the compound.Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction .科学的研究の応用
Organic Optoelectronics and OLEDs
Boron-containing compounds, specifically those based on the BODIPY platform, have emerged as promising materials for organic optoelectronics. Their applications span from sensors to organic photovoltaics and, notably, organic light-emitting diodes (OLEDs). BODIPY-based materials are explored for their potential as 'metal-free' infrared emitters, benefiting from properties such as aggregation-induced emission (AIE) to improve OLED performance (Squeo & Pasini, 2020).
Drug Discovery and Boronic Acid Drugs
The integration of boronic acids into drug discovery has been on the rise, with the FDA and Health Canada approving several boronic acid drugs. These compounds are valued for potentially enhancing drug potency or improving pharmacokinetic profiles. The review by Plescia & Moitessier (2020) explores the discovery processes of boronic acid drugs, highlighting the role of boronic acids in enhancing medicinal chemistry endeavors (Plescia & Moitessier, 2020).
Chemical Sensors
Boronic acid sensors with double recognition sites, including diboronic acids and monoboronic acids with another binding moiety, offer improved binding affinity and selectivity. These sensors are capable of recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide, among others. The review by Bian et al. (2019) summarizes the developments in boronic acid-based sensors, providing insights into their applications and the rules governing their binding mechanisms (Bian et al., 2019).
Antifungal and Insecticidal Applications
Boron compounds, including boronic acids and boric acid, exhibit significant bioactivity, such as antifungal and insecticidal properties. Tavaborole, for example, is a boron-containing compound approved for the treatment of onychomycosis. The review by Arvanitis et al. (2020) discusses the mechanisms of action of these compounds, suggesting that boric acid and related compounds inhibit protein synthesis through interactions with ribose-containing moieties (Arvanitis, Rook, & Macreadie, 2020).
Environmental Applications: Boron Removal in Desalination
In seawater desalination, the removal of boron is critical for producing drinking water that meets health standards. The review by Tu, Nghiem, & Chivas (2010) focuses on the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes, analyzing key factors that influence boron rejection and highlighting the need for further optimization and fundamental research to enhance boron removal efficiency (Tu, Nghiem, & Chivas, 2010).
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and proteins, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .
Mode of Action
The mode of action of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid is likely to involve the formation of reversible covalent bonds with its targets. This is a characteristic feature of boronic acids and their derivatives
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical processes, including the synthesis of non-ribosomal peptides and polyketides . They can also act as catalysts in certain biochemical reactions .
Pharmacokinetics
It’s known that the stability of boronic acids and their derivatives can be influenced by factors such as ph and the presence of diols . These factors can affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Boronic acids and their derivatives are known to exhibit various biological activities, including acting as protease inhibitors . The compound’s effects would depend on its specific interactions with its targets.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their derivatives . Additionally, the presence of diols, which boronic acids can form reversible covalent bonds with, can also influence the compound’s action .
将来の方向性
Boronic acids, including “(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid”, have potential applications in various fields such as catalysis, materials science, biology, and imaging . Their use in Suzuki–Miyaura cross-coupling reactions is particularly significant, as this reaction is one of the most widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
特性
IUPAC Name |
[6-(dimethylamino)-4-methylpyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-6-4-8(11(2)3)10-5-7(6)9(12)13/h4-5,12-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPDQSRAEJAOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
535934-70-4 |
Source


|
| Record name | 535934-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

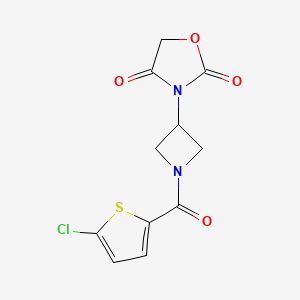
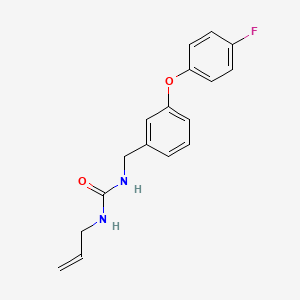
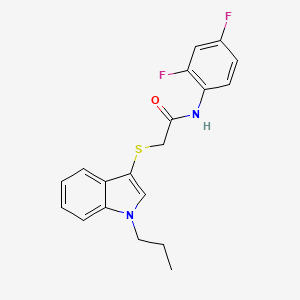

![Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate](/img/structure/B2809899.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809902.png)
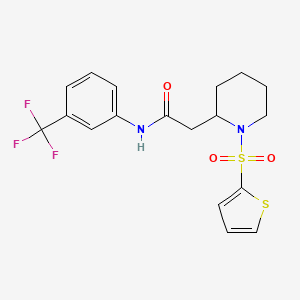
![5-Benzyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2809907.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2809912.png)
